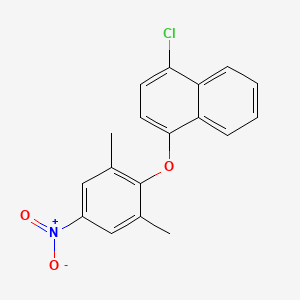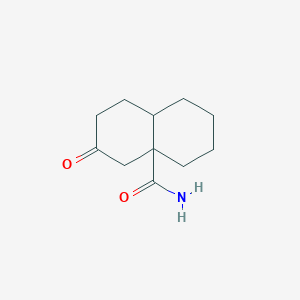
CID 78060622
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized through the reaction of sulfur tetrafluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl)aminosulfur trifluoride involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications in organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxyethyl)aminosulfur trifluoride is primarily used in deoxofluorination reactions. It effectively converts alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. This reagent is also employed in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, and thioamides .
Common Reagents and Conditions: The reactions involving bis(2-methoxyethyl)aminosulfur trifluoride typically require anhydrous conditions and are conducted at low to moderate temperatures. Common reagents used in these reactions include alcohols, aldehydes, and carboxylic acids .
Major Products Formed: The major products formed from reactions with bis(2-methoxyethyl)aminosulfur trifluoride are fluorinated compounds, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of applications in scientific research. In chemistry, it is used to synthesize fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. In biology, fluorinated compounds are used as probes and tracers in various biochemical assays. In medicine, these compounds are used in the development of diagnostic agents and therapeutic drugs. In industry, bis(2-methoxyethyl)aminosulfur trifluoride is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of the sulfur-fluorine bond, which facilitates the transfer of fluorine atoms to the target molecules. This process is highly efficient and selective, allowing for the precise introduction of fluorine atoms into various organic compounds .
Comparaison Avec Des Composés Similaires
Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents, such as dialkylaminosulfur trifluoride. This stability reduces the risk of decomposition during reactions, making it a preferred choice for complex chemical transformations .
Similar Compounds:- Dialkylaminosulfur trifluoride
- Diethylaminosulfur trifluoride
- Dimethylaminosulfur trifluoride
These compounds share similar functionalities but differ in their stability and reactivity, with bis(2-methoxyethyl)aminosulfur trifluoride offering superior performance in many applications .
Propriétés
Formule moléculaire |
C4H10Cl3O2Si2 |
|---|---|
Poids moléculaire |
252.65 g/mol |
InChI |
InChI=1S/C4H10Cl3O2Si2/c1-3-8-11(6,7)9-10(5)4-2/h3-4H2,1-2H3 |
Clé InChI |
SSMQPRQDPAZMLD-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](O[Si](CC)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
